Iolopride (123I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a dopamine antagonist that binds to dopamine D2/D3 receptors, allowing for the visualization of these receptors using single-photon emission computed tomography (SPECT) . This compound is particularly useful in differentiating Parkinson’s disease from other neurodegenerative diseases such as Lewy Body dementia and multiple system atrophy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IOLOPRIDE (123I) involves the iodination of iodobenzamide. The process typically includes the following steps:
Iodination: The introduction of iodine-123 into the benzamide structure.
Purification: The resulting compound is purified to remove any unreacted materials and by-products.
Radiolabeling: The purified compound is then labeled with iodine-123, a radioactive isotope.
Industrial Production Methods
Industrial production of IOLOPRIDE (123I) involves the use of cyclotrons to produce iodine-123. The iodine-123 is then incorporated into the benzamide structure through a series of chemical reactions. The process is carefully controlled to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
IOLOPRIDE (123I) undergoes several types of chemical reactions, including:
Substitution Reactions: The iodination process itself is a substitution reaction where an iodine atom replaces a hydrogen atom in the benzamide structure.
Oxidation and Reduction: These reactions may occur during the synthesis and purification processes to ensure the correct oxidation state of the iodine.
Common Reagents and Conditions
Iodine-123: The radioactive isotope used for labeling.
Solvents: Various organic solvents are used to facilitate the reactions.
Catalysts: Catalysts may be used to speed up the reactions and improve yield.
Major Products Formed
The major product formed from these reactions is IOLOPRIDE (123I) itself, which is then used for diagnostic imaging .
Wissenschaftliche Forschungsanwendungen
IOLOPRIDE (123I) has several scientific research applications, including:
Neurology: Used in SPECT imaging to study dopamine D2/D3 receptors in the brain, aiding in the diagnosis of Parkinson’s disease and other neurodegenerative disorders
Oncology: Helps in the visualization of neuroendocrine tumors such as pheochromocytoma and paraganglioma.
Pharmacology: Used in research to study the effects of various drugs on dopamine receptors.
Wirkmechanismus
IOLOPRIDE (123I) exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding allows for the visualization of these receptors using SPECT imaging. The compound’s radioactive iodine-123 emits gamma rays, which are detected by the SPECT scanner, creating detailed images of the receptor distribution . This mechanism is particularly useful in differentiating between various neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iofetamine (123I): Another radiopharmaceutical used for cerebral blood perfusion imaging.
Iodine-123: Used in various diagnostic applications, particularly in thyroid imaging.
Uniqueness of IOLOPRIDE (123I)
IOLOPRIDE (123I) is unique in its specific binding to dopamine D2/D3 receptors, making it particularly useful for neurological applications. Its ability to differentiate between Parkinson’s disease and other neurodegenerative disorders sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
113716-48-6 |
---|---|
Molekularformel |
C15H21IN2O3 |
Molekulargewicht |
400.24 g/mol |
IUPAC-Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |
InChI-Schlüssel |
CANPFCFJURGKAX-SCBSARHOSA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Andere CAS-Nummern |
113716-48-6 |
Synonyme |
123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.